REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:15]([OH:17])=[O:16])=[C:4]([C:7](=[O:14])[C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)[S:5][CH:6]=1.[CH2:18](I)[CH3:19].C([O-])([O-])=O.[Cs+].[Cs+]>CC#N>[Br:1][C:2]1[C:3]([C:15]([O:17][CH2:18][CH3:19])=[O:16])=[C:4]([C:7](=[O:14])[C:8]2[CH:9]=[CH:10][N:11]=[CH:12][CH:13]=2)[S:5][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
311 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(SC1)C(C1=CC=NC=C1)=O)C(=O)O
|
Name
|
|
Quantity
|
234 mg
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
Cs2CO3
|
Quantity
|
652 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 30° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction the solution
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the volatile components removed under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(SC1)C(C1=CC=NC=C1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305 mg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |